![molecular formula C12H12Ge B7984417 Diphenylgermanium](/img/structure/B7984417.png)
Diphenylgermanium
Overview
Description
Diphenylgermanium is a useful research compound. Its molecular formula is C12H12Ge and its molecular weight is 228.85 g/mol. The purity is usually 95%.
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Scientific Research Applications
Diphenylgermanium compounds have been synthesized and structurally analyzed for their potential in organometallic chemistry. For instance, diphenylgermanium diphenylsilicon oxide and its variants display nonplanar silicon-germanium-oxygen rings, which could be significant for chemical synthesis and material science applications (Puff, Böckmann, Kök, & Schuh, 1984).
Different phases of diphenylgermanium oxide, such as trimeric and tetrameric forms, have been identified and studied for their structural and thermal properties. These forms have applications in material science and chemistry (Roß & Dräger, 1984).
Diphenylgermanium heterocyclic carboxylates have been synthesized and found to exhibit significant antitumor activities in vitro. These compounds have potential applications in the development of new anticancer drugs (Ru, 2001).
Diphenylgermanium dithiocarbamates, another class of compounds, have also been synthesized and shown to possess antitumor properties, highlighting their potential in medicinal chemistry (Ru, 2001).
The synthesis of chlorodiphenylgermanium complexes of carbamodithioate has been reported, and these complexes have displayed high activity against tumor cell lines. This research indicates possible applications in chemotherapy (Wen, 2001).
Diphenylgermanium compounds have also been utilized in the visualization of flavonoid therapeutics in vivo, contributing to the field of biochemical imaging and drug development research (Ferrara & Thompson, 2019).
Other chlorodiphenylgermanium complexes have been synthesized and characterized, demonstrating high antitumor activities in vitro, reinforcing their potential as anticancer agents (Han, 2001).
properties
IUPAC Name |
diphenylgermane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Ge/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAOPXAHIPYOBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[GeH2]C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Ge | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.85 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 137148 | |
CAS RN |
1675-58-7 | |
Record name | Diphenylgermane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001675587 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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